molecular formula C9H12N2O2S B1412409 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide CAS No. 1799973-78-6

5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide

Cat. No.: B1412409
CAS No.: 1799973-78-6
M. Wt: 212.27 g/mol
InChI Key: PEFIPYOANPNOKO-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identity

5-Methyl-2,3,4,5-tetrahydrobenzo[f]thiadiazepine 1,1-dioxide possesses a molecular formula of C₉H₁₂N₂O₂S and a molecular weight of 212.274 daltons. The compound's International Union of Pure and Applied Chemistry nomenclature reflects its complex heterocyclic structure, specifically identifying the tetrahydro nature of the seven-membered ring system and the position of the methyl substituent at the 5-position. The systematic name encompasses several key structural features: the benzo[f] designation indicates the fusion pattern between the aromatic benzene ring and the heterocyclic core, while the numbering system specifies the positions of the sulfur and nitrogen atoms within the thiadiazepine ring.

The Simplified Molecular Input Line Entry System representation for this compound is CN1CCNS(=O)(=O)C2=CC=CC=C12, which encodes the complete structural connectivity including the critical sulfur dioxide functionality. This structural notation reveals the presence of two nitrogen atoms at positions 1 and 5 of the seven-membered ring, with the sulfur atom at position 2 bearing two oxygen atoms in a 1,1-dioxide configuration. The methyl group attachment at the 5-position nitrogen represents a significant structural modification that influences both the compound's physical properties and its chemical reactivity patterns.

The compound exists as a saturated seven-membered heterocycle, with the tetrahydro designation indicating the reduction of the 2,3,4,5-positions of the thiadiazepine ring system. This saturation pattern contrasts with fully aromatic or partially unsaturated analogs within the same chemical family. The molecular architecture demonstrates the characteristic features of benzofused heterocycles, where the aromatic benzene ring provides electronic stabilization while the saturated heterocyclic portion offers conformational flexibility and diverse substitution possibilities.

Historical Development of Benzothiadiazepines

The historical development of benzothiadiazepine chemistry traces its origins to the broader exploration of sulfur-nitrogen heterocyclic systems that began in the mid-twentieth century. The foundational work on benzothiazine derivatives was first reported in the 1960s, establishing the initial synthetic methodologies and structural characterization techniques for this class of compounds. These early investigations focused primarily on the preparation and biological evaluation of benzothiazine systems, which served as precursors to the more complex benzothiadiazepine architectures that emerged in subsequent decades.

The systematic development of benzothiadiazepine chemistry gained significant momentum in 2002 when the substituted benzothiadiazine class was identified through high-throughput screening as hepatitis C virus nonstructural protein 5B polymerase inhibitors. This discovery marked a pivotal moment in the field, as it demonstrated the potential of these heterocyclic systems for pharmaceutical applications and stimulated intensive research into structure-activity relationships and synthetic optimization. The identification of benzothiadiazines as enzyme inhibitors led to extensive medicinal chemistry programs focused on improving potency and pharmacokinetic properties through systematic structural modifications.

Subsequent research efforts have concentrated on developing efficient synthetic methodologies for benzothiadiazepine construction, with particular emphasis on intramolecular cyclization strategies and novel ring-formation approaches. The evolution of synthetic techniques has enabled the preparation of increasingly complex benzothiadiazepine derivatives, including fused polycyclic systems and macrocyclic analogs. These advances have expanded the chemical space accessible within this heterocyclic family and have facilitated structure-property relationship studies that inform modern drug discovery efforts.

The contemporary understanding of benzothiadiazepine chemistry incorporates sophisticated synthetic methodologies, including aza-Wittig cyclization reactions and transition metal-catalyzed transformations. These modern approaches have enabled the stereocontrolled synthesis of chiral benzothiadiazepine derivatives and have facilitated the exploration of novel substitution patterns and ring fusion strategies. The historical progression from simple benzothiazine systems to complex polycyclic benzothiadiazepine architectures illustrates the continuous evolution of heterocyclic chemistry and its applications in chemical biology and materials science.

Position in Heterocyclic Chemistry Taxonomy

5-Methyl-2,3,4,5-tetrahydrobenzo[f]thiadiazepine 1,1-dioxide occupies a distinctive position within the taxonomic classification of heterocyclic compounds, specifically as a member of the seven-membered sulfur-nitrogen heterocycle family. The compound belongs to the broader category of thiadiazepines, which are characterized by seven-membered rings containing one sulfur atom and two nitrogen atoms in various positional arrangements. Within this classification, the isomer represents one of several possible regioisomeric forms, distinguished by the specific positioning of the heteroatoms around the seven-membered ring perimeter.

The benzofused nature of this compound places it within the subcategory of benzothiadiazepines, which combine the electronic properties of aromatic benzene rings with the conformational flexibility and chemical reactivity of saturated or partially saturated heterocyclic systems. This structural combination creates unique electronic environments that influence both molecular recognition properties and chemical transformation possibilities. The presence of the 1,1-dioxide functionality further classifies the compound within the oxidized sulfur heterocycle family, where the sulfur center exists in a higher oxidation state compared to simple thiadiazepines.

From a structural perspective, the compound represents a bicyclic heterocyclic system where the aromatic benzene ring and the saturated thiadiazepine ring share a common edge. This fusion pattern, designated as benzo[f], follows established nomenclature conventions for polycyclic heterocycles and distinguishes it from alternative fusion modes such as benzo[e] or benzo[g] systems. The tetrahydro designation indicates the saturation level of the heterocyclic portion, contrasting with fully aromatic or partially unsaturated analogs that may exist within the same structural family.

The taxonomic classification extends to consider the substitution pattern, with the 5-methyl group representing an N-alkyl modification that influences both the compound's physicochemical properties and its biological activity profiles. This substitution pattern is common among bioactive benzothiadiazepine derivatives and reflects the importance of nitrogen functionalization in modulating molecular properties. The overall classification encompasses multiple hierarchical levels, from the broad category of heterocyclic compounds to the specific subcategories of seven-membered, sulfur-nitrogen containing, benzofused, and oxidized heterocyclic systems.

Significance in Sulfur-Containing Heterocyclic Research

The significance of 5-Methyl-2,3,4,5-tetrahydrobenzo[f]thiadiazepine 1,1-dioxide in sulfur-containing heterocyclic research extends across multiple domains of chemical science, including synthetic methodology development, structure-activity relationship studies, and materials chemistry applications. The compound exemplifies the unique electronic properties conferred by the sulfonyl group, which serves as a powerful electron-withdrawing functionality that significantly alters the electronic distribution within the heterocyclic system. This electron-deficient character makes benzothiadiazepine dioxides particularly suitable for applications requiring electron-accepting properties or enhanced electrophilicity.

Research investigations have demonstrated that the 1,1-dioxide functionality in thiadiazepine systems creates superior electron-accepting capabilities compared to their non-oxidized counterparts, enabling the formation of stable radical anion species and facilitating reductive chemistry. This property has important implications for electrochemical applications and for the development of redox-active materials. The ability to undergo reversible reduction processes makes these compounds valuable components in molecular electronics and energy storage applications, where controlled electron transfer processes are essential.

The synthetic significance of benzothiadiazepine dioxides lies in their accessibility through diverse synthetic routes and their utility as intermediates for further chemical transformations. Multiple synthetic strategies have been developed for their construction, including intramolecular cyclization approaches, aza-Wittig reactions, and transition metal-catalyzed processes. These methodological advances have enabled the preparation of structurally diverse analogs and have facilitated systematic structure-property relationship studies that inform rational design efforts.

The compound's role in contemporary heterocyclic research also encompasses its function as a building block for more complex molecular architectures, including fused polycyclic systems and macrocyclic structures. These extended molecular frameworks have found applications in supramolecular chemistry, where the unique geometric and electronic properties of the benzothiadiazepine core contribute to specific molecular recognition events and self-assembly processes. The research significance extends to the development of new synthetic methodologies that exploit the inherent reactivity patterns of the oxidized sulfur center and the adjacent nitrogen functionalities.

Property Value Reference
Molecular Formula C₉H₁₂N₂O₂S
Molecular Weight 212.274 g/mol
Chemical Abstracts Service Number 1799973-78-6
Simplified Molecular Input Line Entry System CN1CCNS(=O)(=O)C2=CC=CC=C12
Chemical Classification Benzothiadiazepine 1,1-dioxide
Ring System Seven-membered heterocycle fused to benzene
Heteroatom Pattern Two nitrogen atoms, one sulfur dioxide
Substitution Pattern 5-Methyl derivative

Properties

IUPAC Name

5-methyl-3,4-dihydro-2H-1λ6,2,5-benzothiadiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-11-7-6-10-14(12,13)9-5-3-2-4-8(9)11/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFIPYOANPNOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, such as kinases and phosphatases. These interactions often involve binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. These changes in gene expression can lead to significant alterations in cellular behavior, such as increased or decreased cell growth, enhanced survival, or induction of cell death. Furthermore, 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can affect cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. This binding can result in the activation of downstream signaling pathways, ultimately affecting cellular responses. Additionally, 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can lead to sustained changes in cellular function, such as altered gene expression profiles and metabolic activity. These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity or gene expression, without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, such as cellular damage, organ dysfunction, or even death. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide within tissues can influence its therapeutic and toxic effects, as well as its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can influence its interactions with biomolecules and its overall biological effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may affect cellular energy metabolism.

Biological Activity

5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide is a compound of interest due to its potential biological activities. The structure of this compound includes a thiadiazepine ring that has been associated with various pharmacological properties. This article reviews the biological activities associated with this compound based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

C10H12N2O2S\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research has shown that compounds related to the thiadiazepine family exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of thiadiazepines can inhibit bacterial growth and possess antifungal activity. A notable study demonstrated that certain analogs of thiadiazepines showed effective inhibition against various strains of bacteria and fungi, suggesting a broad spectrum of antimicrobial activity .

Anti-inflammatory Effects

Thiadiazepine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

Antioxidant Activity

Another area of interest is the antioxidant potential of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide. Research indicates that this compound can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is attributed to the presence of sulfur in its structure, which may enhance its ability to donate electrons .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazepine derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the thiadiazepine ring exhibited enhanced antibacterial activity compared to standard antibiotics .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazepine AStaphylococcus aureus12 µg/mL
Thiadiazepine BEscherichia coli25 µg/mL
Thiadiazepine CPseudomonas aeruginosa15 µg/mL

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The study found that treatment with 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide significantly reduced levels of TNF-alpha and IL-6 cytokines. This suggests a mechanism involving modulation of NF-kB signaling pathways .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiadiazepines exhibit antimicrobial properties. The presence of the thiadiazepine ring system in 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide enhances its interaction with biological targets, which may lead to the development of new antimicrobial agents. Studies have shown that modifications on the thiadiazepine structure can lead to increased activity against various bacterial strains.

Anticonvulsant Properties
Thiadiazepine derivatives are known for their anticonvulsant effects. Preliminary studies on similar compounds suggest that 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide could possess similar properties. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits for epilepsy and other seizure disorders.

Organic Synthesis

Building Block for Complex Molecules
The compound can serve as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations and modifications. It can be utilized in the synthesis of more complex heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals.

Reactivity with Electrophiles
The electrophilic nature of the sulfur atom in the thiadiazepine ring allows it to participate in various chemical reactions. This reactivity can be harnessed to create new compounds with desired properties through electrophilic substitution reactions.

Materials Science

Polymer Chemistry
In materials science, 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can be explored as a monomer or additive in polymer formulations. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability due to the rigid structure provided by the thiadiazepine moiety.

Case Studies and Research Findings

Application Area Study/Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria
Anticonvulsant PropertiesSimilar compounds showed significant anticonvulsant activity
Organic SynthesisUsed as a precursor for synthesizing complex heterocycles
Polymer ChemistryPotential use in developing high-performance polymers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiadiazepine Core

Halogen-Substituted Derivatives
  • However, steric bulk may reduce binding affinity compared to odevixibat’s optimized dipeptide moiety .
  • 7-Bromo-5-methyl-2-phenethyl derivative (C₁₃H₁₉BrN₂O₂S): Bromine at position 7 introduces electron-withdrawing effects, which could stabilize radical anion species, a property observed in related 1,2,5-thiadiazole dioxides .

Key Data Table 1: Halogen-Substituted Derivatives

Compound Substituents Molecular Formula Notable Properties Reference
8-Chloro-2-(4-chlorobenzyl)-5-methyl Cl (C8), Cl-benzyl (C2) C₁₄H₁₉ClN₂O₂S Enhanced lipophilicity
7-Bromo-5-methyl-2-phenethyl Br (C7), phenethyl (C2) C₁₃H₁₉BrN₂O₂S Radical anion stabilization
Alkyl and Aryl Substituents
  • The methoxy and methylthio groups enhance electron density, influencing π-π stacking interactions .
  • 8-Phenoxy derivative: Phenoxy substitution at position 8 improves solubility due to the polar oxygen atom, but may reduce CNS penetration compared to the methyl analog .

Structural Modifications in Related Heterocycles

Ring-Contracted Analogs
  • 4H-Benzo[b][1,4]thiazine 1,1-dioxide: Formed via ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide.
  • 2,3-Dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide : Introduction of a ketone group at position 4 alters hydrogen-bonding capacity, which may enhance binding to polar active sites .
Fused Heterocyclic Systems
  • Imidazole-Fused Derivatives (e.g., 5-(1H-imidazol-4-ylmethyl)-8-phenyl-2-(2-phenylethyl)-): The imidazole ring introduces basic nitrogen atoms, enabling interactions with acidic residues in enzymes like farnesyl protein transferase .

Key Data Table 2: Structural Modifications

Compound Structural Feature Biological Relevance Reference
4H-Benzo[b][1,4]thiazine 1,1-dioxide Six-membered thiazine ring Reduced flexibility vs. thiadiazepine
Imidazole-fused derivative Basic imidazole moiety Enhanced enzyme inhibition

Preparation Methods

General Synthesis Approaches for Thiadiazepines

Thiadiazepines are typically synthesized through multi-step reactions involving the formation of the thiadiazepine ring. Common methods include:

  • Cyclization Reactions : These involve the formation of the heterocyclic ring through intramolecular reactions. For example, the reaction of a suitable precursor with a reagent that facilitates ring closure can yield the desired thiadiazepine structure.

  • Condensation Reactions : These involve the combination of two or more molecules to form the thiadiazepine ring, often with the loss of a small molecule like water or methanol.

Analysis of Preparation Methods

Method Reagents Conditions Yield
Microwave-Assisted α-Fluorobenzene sulfonamide, Cs2CO3, BnEt3NCl, Iminium derivative Microwave heating at 110°C for 20 minutes Variable
Conventional Heating Sulfonamide derivatives, bases (e.g., Cs2CO3), solvents (e.g., dioxane/DMF) Heating at reflux for several hours Variable

Research Findings and Challenges

  • Efficiency and Yield : Microwave-assisted synthesis often offers higher efficiency and faster reaction times compared to conventional heating methods. However, yields can vary based on the specific reagents and conditions used.

  • Purification : Thiadiazepine derivatives often require purification steps such as flash chromatography to isolate the desired product.

  • Scalability : Scaling up the synthesis of thiadiazepines can be challenging due to the need for precise control over reaction conditions to maintain yield and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursor amines with sulfur-containing reagents. For example, modified Pictet-Spengler-type reactions have been employed, where intermediates like N-formyl derivatives are formed and subsequently purified via chromatography (e.g., SiO₂ with AcOEt-hexane elution) . Key intermediates include substituted benzothiazepines, which undergo sulfonation to yield the 1,1-dioxide moiety. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., S=O stretches at ~1660–1680 cm⁻¹) . ¹H/¹³C NMR confirms regiochemistry and methyl substitution patterns.
  • Chromatography : HPLC with UV detection or GC-MS ensures purity, especially for detecting byproducts from incomplete sulfonation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₁₄N₂O₂S) and fragmentation patterns.

Q. What biological activities have been reported for this compound, and what in vitro assays are used to evaluate them?

  • Methodological Answer : Studies focus on CNS-targeted activity due to structural similarity to benzodiazepines. Common assays include:

  • Receptor Binding : Radioligand displacement assays (e.g., GABAₐ receptor affinity).
  • Enzyme Inhibition : Fluorometric assays for acetylcholinesterase or monoamine oxidase inhibition .
  • Cellular Viability : MTT assays in neuronal cell lines to assess cytotoxicity and therapeutic windows.

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacological profile?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target receptors (e.g., GABAₐ), highlighting steric/electronic modifications to enhance affinity .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methyl group position) with bioactivity data to prioritize synthetic targets .
  • MD Simulations : Molecular dynamics (MD) assesses conformational stability in lipid bilayers to predict blood-brain barrier permeability.

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, ligand concentrations) to identify variables affecting reproducibility .
  • Orthogonal Validation : Confirm activity using multiple techniques (e.g., electrophysiology for receptor modulation alongside binding assays) .
  • Batch-to-Batch Analysis : Verify compound purity via LC-MS and elemental analysis to rule out impurities as confounding factors .

Q. How can synthetic challenges (e.g., low yields in sulfonation steps) be mitigated?

  • Methodological Answer :

  • Catalyst Optimization : Use Lewis acids (e.g., BF₃·Et₂O) to enhance sulfonation efficiency.
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .
  • Flow Chemistry : Continuous-flow systems reduce side reactions by controlling residence time and temperature gradients .

Q. What experimental frameworks address the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS .
  • Stabilizers : Co-formulate with cyclodextrins or antioxidants (e.g., ascorbic acid) to enhance shelf-life.
  • Crystallography : X-ray diffraction identifies hygroscopic polymorphs prone to hydrolysis, guiding storage protocols (e.g., desiccants) .

Data Contradiction and Theoretical Framework Questions

Q. How should researchers design studies to align with theoretical frameworks (e.g., structure-activity relationships) while addressing empirical discrepancies?

  • Methodological Answer :

  • Hypothesis-Driven Design : Formulate testable hypotheses based on prior SAR data (e.g., "Methyl substitution at C5 enhances metabolic stability") .
  • Multivariate Analysis : Use DOE (Design of Experiments) to isolate variables (e.g., substituent size, electronic effects) contributing to observed anomalies .
  • Mechanistic Probes : Synthesize isotopically labeled analogs (e.g., ¹³C-methyl) to track metabolic pathways and validate/refute existing models .

Q. What methodologies reconcile discrepancies between in silico predictions and experimental bioactivity results?

  • Methodological Answer :

  • Force Field Refinement : Calibrate computational models using experimental data (e.g., crystallographic binding poses) to improve accuracy .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energetics, identifying overestimated/neglected interactions in docking studies .
  • Benchmarking : Compare predictions against a curated dataset of analogs with known activities to validate algorithmic reliability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide
Reactant of Route 2
5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide

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